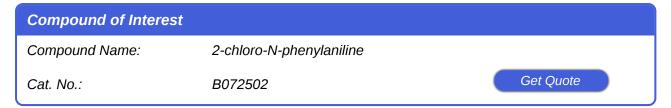


An In-depth Technical Guide to 2-chloro-Nphenylaniline

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CAS Number: 1205-40-9

This technical guide provides a comprehensive overview of **2-chloro-N-phenylaniline**, a significant chemical intermediate in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological relevance.

Core Properties and Data

2-chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine with a molecular formula of C₁₂H₁₀ClN. Its structure is characterized by a phenyl group and a 2-chlorophenyl group attached to a secondary amine.

Physicochemical Properties

The key physicochemical properties of **2-chloro-N-phenylaniline** are summarized in the table below, providing a quick reference for laboratory and research applications.



Property	Value	Reference(s)
CAS Number	1205-40-9	
Molecular Formula	C12H10CIN	_
Molecular Weight	203.67 g/mol	_
Melting Point	100-101 °C	_
Boiling Point	174-175 °C at 12 Torr	_
Density	1.216 g/cm ³	_
Aqueous Solubility	0.026 g/L	_
InChI Key	CASDLXCHUTYPAO- UHFFFAOYSA-N	_

Spectroscopic Data

The structural elucidation of **2-chloro-N-phenylaniline** is supported by various spectroscopic techniques. The following table summarizes key spectral information.



Spectrum	Key Features and Assignments	Reference(s)
¹H NMR (CDCl₃)	Aromatic protons typically appear in the range of δ 6.7-7.4 ppm. The spectrum shows complex multiplets due to the coupling of protons on both phenyl rings. The NH proton signal is a broad singlet.	
¹³ C NMR (CDCl₃)	Aromatic carbons resonate in the range of δ 115-142 ppm. The spectrum displays twelve distinct signals corresponding to the twelve carbon atoms in the molecule.	_
FT-IR	The spectrum is characterized by a sharp N-H stretching vibration around 3400 cm ⁻¹ . Aromatic C-H stretching vibrations are observed in the 3000-3100 cm ⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region.	_
Mass Spectrometry (EI)	The molecular ion peak (M+) is observed at m/z 203. A characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak is present due to the ³⁷ Cl isotope. Fragmentation may involve the loss of a chlorine atom or cleavage of the C-N bond.	



Synthesis and Experimental Protocols

The synthesis of **2-chloro-N-phenylaniline** is primarily achieved through cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods.

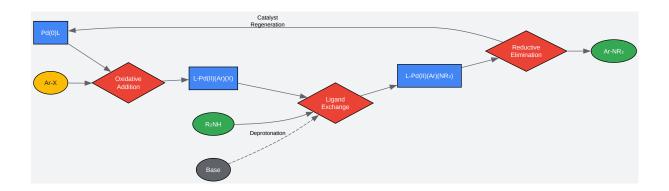
Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.

Representative Experimental Protocol:

A reaction vessel is charged with 2-chloroaniline (1.0 mmol), chlorobenzene (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene is added, and the reaction mixture is heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **2-chloro-N-phenylaniline**.





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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

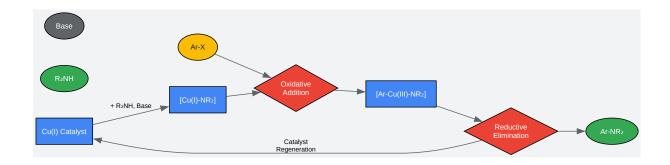
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.

Representative Experimental Protocol:

In a round-bottom flask, 2-chloroaniline (1.0 mmol), an aryl iodide (e.g., iodobenzene, 1.0 mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol) are combined in a high-boiling polar solvent such as dimethylformamide (DMF). The mixture is deoxygenated by bubbling with an inert gas. The reaction is then heated to 120-150 °C and stirred for several hours to days, with progress monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with aqueous ammonia to remove copper salts, followed by water and brine. The organic phase is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield **2-chloro-N-phenylaniline**.





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Caption: Catalytic cycle of the Ullmann condensation.

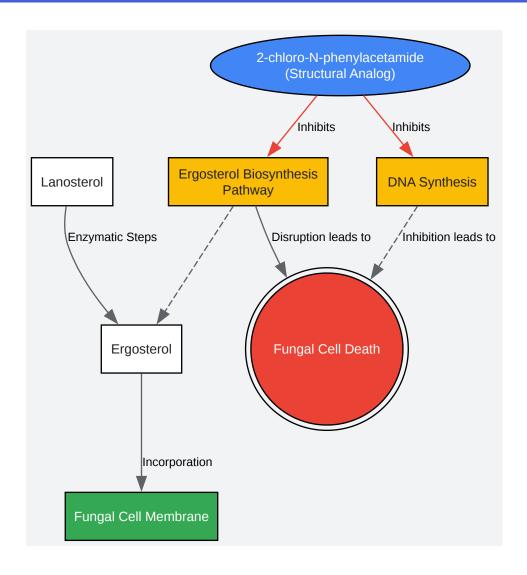
Potential Biological Activity and Signaling Pathways

While direct biological studies on **2-chloro-N-phenylaniline** are limited, the activities of structurally related compounds provide valuable insights into its potential pharmacological applications.

Antifungal Activity of a Structural Analog

The related compound, 2-chloro-N-phenylacetamide, has demonstrated notable antifungal activity. Its mechanism of action is believed to involve the disruption of the fungal cell membrane and interference with essential biosynthetic pathways. One proposed mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By inhibiting enzymes in this pathway, the structural integrity of the fungal cell is compromised, leading to cell death. Additionally, there is evidence to suggest that it may also inhibit DNA synthesis, further contributing to its antifungal effects.





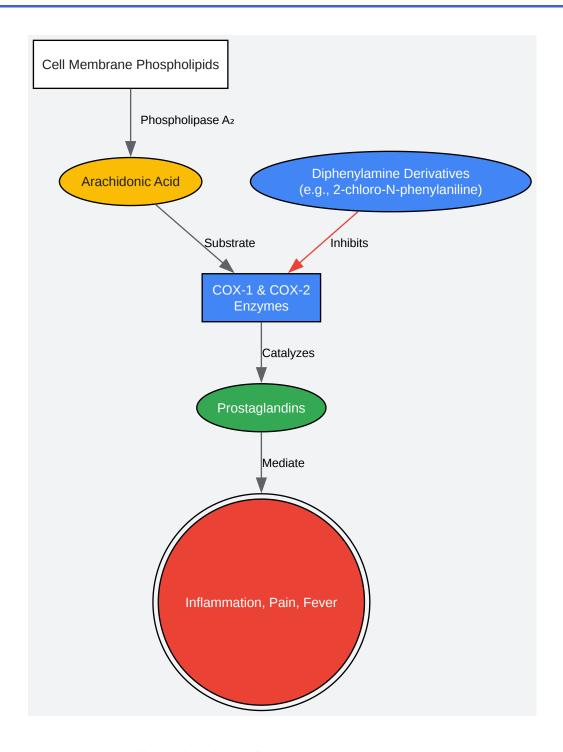
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Caption: Postulated antifungal mechanism of a structural analog.

Cyclooxygenase (COX) Inhibition by Diphenylamine Derivatives

Diphenylamine derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, diphenylamine derivatives prevent the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.





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Caption: COX inhibition pathway by diphenylamine derivatives.

Conclusion

2-chloro-N-phenylaniline is a versatile chemical compound with established synthetic routes and a range of physicochemical properties that make it a valuable building block in organic







synthesis. While direct biological data is sparse, the known activities of its structural analogs suggest potential applications in the development of novel antifungal and anti-inflammatory agents. This guide provides a foundational understanding for researchers and professionals working with this and related compounds, encouraging further investigation into its properties and potential applications.

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